molecular formula C11H11ClN4O4 B1401438 tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate CAS No. 878011-44-0

tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No.: B1401438
CAS No.: 878011-44-0
M. Wt: 298.68 g/mol
InChI Key: MEAFVCNDWZKBPH-UHFFFAOYSA-N
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Description

“tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H11ClN4O4 . It belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring . Imidazopyridines are known to play a crucial role in numerous disease conditions and have a broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” comprises an imidazole ring fused with a pyridine moiety . The compound contains a tert-butyl group, a nitro group, and a chloro group attached to the imidazopyridine core .


Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the available literature, imidazopyridines are known to participate in a variety of chemical reactions due to their versatile structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo[4,5-b]pyridines : Research by Vanelle et al. (2004) outlines the synthesis of a new imidazo[4,5-b]pyridin-5-one, which is closely related to the chemical . This synthesis involves a vicarious nucleophilic substitution of hydrogen, highlighting a method for producing complex imidazo[4,5-b]pyridines (Vanelle et al., 2004).

  • Nitrosylation of Imidazo[1,2-a]pyridines : Hao et al. (2017) developed an efficient nitrosylation protocol for imidazo[1,2-a]pyridines using tert-Butyl nitrite as the NO resource. This study expands the functional possibilities of imidazo[4,5-b]pyridines (Hao et al., 2017).

Crystal Structure and Analysis

  • Crystal Structure Studies : Dhanalakshmi et al. (2018) conducted a detailed analysis of the crystal structure and Hirshfeld surface of imidazo[1,2-a]pyridine derivatives. Such studies are vital for understanding the molecular interactions and stability of related compounds (Dhanalakshmi et al., 2018).

Pharmaceutical Chemistry

  • Antibacterial Applications : El-Abadelah et al. (1998) explored the synthesis and properties of certain pyridine-carboxylic acids, including tert-butyl analogues, for their antibacterial activity. This research contributes to the potential pharmaceutical applications of similar compounds (El-Abadelah et al., 1998).

Future Directions

Imidazopyridines, including “tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate”, have shown potential in various therapeutic applications . Therefore, future research may focus on exploring their potential uses in medicine, their synthesis methods, and their mechanisms of action.

Properties

IUPAC Name

tert-butyl 7-chloro-5-nitroimidazo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O4/c1-11(2,3)20-10(17)15-5-13-8-6(12)4-7(16(18)19)14-9(8)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAFVCNDWZKBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1N=C(C=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743702
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878011-44-0
Record name tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate
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tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate

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